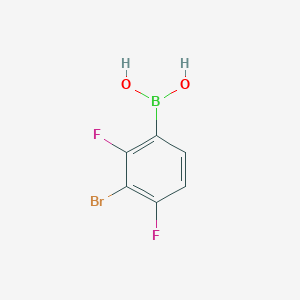

(3-Bromo-2,4-difluorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Bromo-2,4-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 2377609-38-4 . It has a molecular weight of 236.81 and its IUPAC name is (3-bromo-2,4-difluorophenyl)boronic acid . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “(3-Bromo-2,4-difluorophenyl)boronic acid” is 1S/C6H4BBrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(3-Bromo-2,4-difluorophenyl)boronic acid” is a solid at room temperature . It has a boiling point of 305.9±52.0 C at 760 mmHg .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Tris(pentafluorophenyl)borane, a compound related to boronic acids, is known for its role in homogeneous Ziegler-Natta chemistry. It's a strong boron Lewis acid used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).

Synthesis and Crystal Structure Analysis

Amino-3-fluorophenyl boronic acid, derived from similar compounds, is synthesized from 4-bromo-2-fluoroaniline. Its low pKa value and the presence of a pendant amine facilitate attachment to polymers, especially for constructing glucose sensing materials (Das et al., 2003).

Suzuki-Miyaura Coupling Reactions

Polyfluorophenylboronic acid, closely related to the compound , is used in Suzuki-Miyaura reactions, which are challenging due to the tendency of boronic acids to deboronate under basic conditions. These reactions are vital for various applications (Kinzel, Zhang, & Buchwald, 2010).

Boronic Acid Catalysis

Boronic acids, including derivatives, are versatile in chemistry for reactions, molecular recognition, and medical applications. They catalyze reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescent Chemosensors

Boronic acid's interaction with diols is leveraged in fluorescent sensors to probe carbohydrates and bioactive substances. This review focuses on the fluorescence properties of various boronic acid sensors (Huang et al., 2012).

Borylation Chemistry Advances

Boronic acids are central to borylation reactions in chemistry. Tris(pentafluorophenyl)borane, a similar compound, is extensively used in reactions like borylation, hydrogenation, and Lewis acid catalysis (Lawson & Melen, 2017).

Synthesis of Covalently Linked Conjugates

3-Bromo boron dipyrromethene, similar to the compound , is used to prepare BODIPY–chromophore conjugates, which are significant in photophysical studies and potential applications in imaging and sensing (Khan & Ravikanth, 2011).

Metallocene Activation

Compounds like tris(pentafluorophenyl)boron, related to boronic acids, react with nitrogen-containing compounds to form coordination adducts, which are used in metallocene activation for polymerization of olefins (Focante, Mercandelli, Sironi, & Resconi, 2006).

Sensing Applications

Boronic acids' ability to interact with diols enables their use in sensing applications, biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (3-Bromo-2,4-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s stability could potentially enhance its bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .

Propriétés

IUPAC Name |

(3-bromo-2,4-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYAIRRGHDIHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)

![1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371245.png)

![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)

![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)

![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)